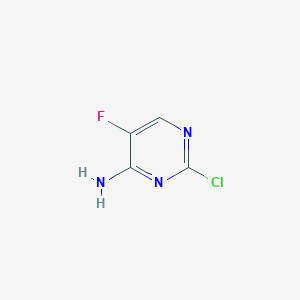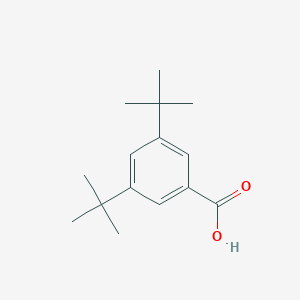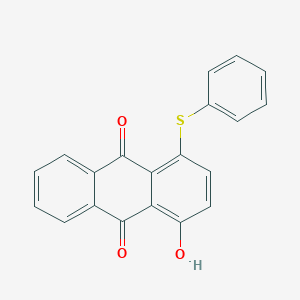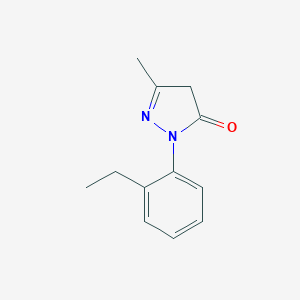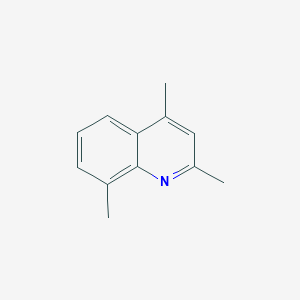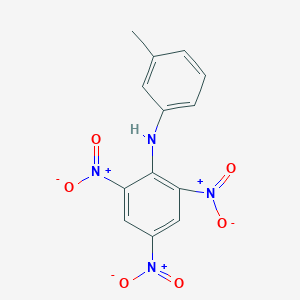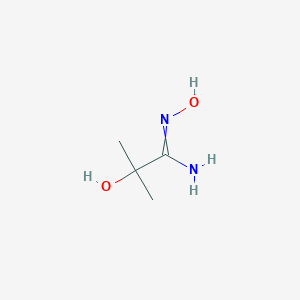
2,N-Dihydroxy-2-methyl-propionamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,N-Dihydroxy-2-methyl-propionamidine is a useful research compound. Its molecular formula is C4H10N2O2 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Below, I will discuss the potential relevance and applications of compounds with similar functional groups or chemical properties, based on the scientific research available:
Biomedical Applications
Phosphorus-containing polymers, for example, have shown significant promise in the biomedical field due to their biocompatibility, hemocompatibility, and resistance to protein adsorption. These materials have been explored for various applications including dentistry, regenerative medicine, and drug delivery. A particular focus has been on 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer because of its biomimetic structure, indicating the potential for N',2-dihydroxy-2-methylpropanimidamide to find applications in similar areas if it shares or can be modified to share similar properties (Monge et al., 2011).
Analytical Applications
Ion mobility spectrometry (IMS) applications have expanded beyond traditional uses to include fields like pharmaceuticals, food safety, and environmental monitoring. Advances in IMS technology have made it possible to analyze complex samples without pretreatment, suggesting that compounds like N',2-dihydroxy-2-methylpropanimidamide could be relevant for developing new analytical methods or enhancing existing ones (Armenta et al., 2011).
Pharmaceutical Solvents
N-Methyl-2-pyrrolidone (NMP) has been highlighted for its strong solubilizing capabilities in the pharmaceutical industry. While N',2-dihydroxy-2-methylpropanimidamide is not directly mentioned, the exploration of solvents with unique properties for pharmaceutical applications underscores the potential for detailed studies on its solubilization efficacy, toxicity, and suitability for various drug formulations (Jouyban et al., 2010).
Bioanalytical Applications
Aptamers, artificial single-stranded DNA or RNA sequences, have found broad applications across biosensing, diagnostics, and therapeutics due to their high specificity and affinity for target molecules. This highlights an area where N',2-dihydroxy-2-methylpropanimidamide could potentially be applied, especially if it can be used to modulate the activity or specificity of aptamers or other bioanalytical tools (Iliuk et al., 2011).
Safety and Hazards
The safety data sheet for N’,2-dihydroxy-2-methylpropanimidamide suggests taking precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . In case of accidental release, it’s advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of N,2-dihydroxy-2-methylpropanimidamide can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Acetone", "Hydroxylamine hydrochloride", "Methylamine hydrochloride", "Sodium hydroxide", "Chloroacetic acid" ], "Reaction": [ "Step 1: Acetone is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form acetoxime.", "Step 2: Acetoxime is then reacted with methylamine hydrochloride to form N-methylacetimidamide.", "Step 3: N-methylacetimidamide is reacted with chloroacetic acid in the presence of sodium hydroxide to form N-methyl-N-(2-chloroacetyl)acetimidamide.", "Step 4: N-methyl-N-(2-chloroacetyl)acetimidamide is then hydrolyzed with sodium hydroxide to form N,2-dihydroxy-2-methylpropanimidamide." ] } | |
CAS No. |
15485-97-9 |
Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
N',2-dihydroxy-2-methylpropanimidamide |
InChI |
InChI=1S/C4H10N2O2/c1-4(2,7)3(5)6-8/h7-8H,1-2H3,(H2,5,6) |
InChI Key |
WNNSNZSHDOGSHA-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(/C(=N/O)/N)O |
SMILES |
CC(C)(C(=NO)N)O |
Canonical SMILES |
CC(C)(C(=NO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


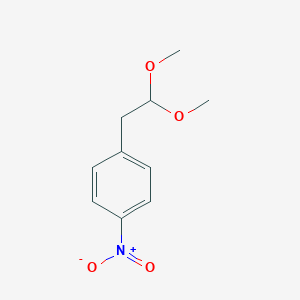
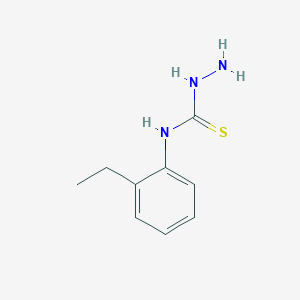
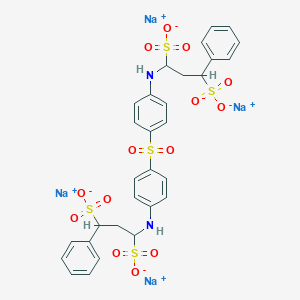
![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)

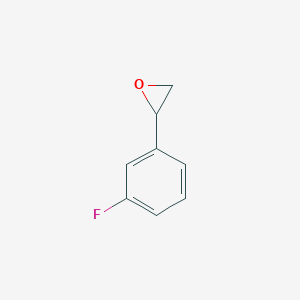
![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)

